molecular formula C22H15ClN2O5S B2817827 4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 329702-99-0

4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B2817827
CAS No.: 329702-99-0
M. Wt: 454.88
InChI Key: ZGGUPDKLVSBNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a 1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene moiety conjugated via a methylene bridge to a phenyl ester of 3-chlorobenzo[b]thiophene-2-carboxylic acid.

Properties

IUPAC Name

[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O5S/c1-24-19(26)15(20(27)25(2)22(24)29)11-12-7-9-13(10-8-12)30-21(28)18-17(23)14-5-3-4-6-16(14)31-18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGUPDKLVSBNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a pyrimidinylidene moiety linked to a phenyl group and a chlorobenzo[b]thiophene structure. The presence of multiple keto groups within the tetrahydropyrimidine framework suggests a potential for diverse interactions with biological targets.

Structural Features Description
Pyrimidine Ring Contains keto groups that may participate in hydrogen bonding.
Chlorobenzo[b]thiophene Provides aromatic stability and potential for π-π stacking interactions.
Phenyl Group Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes or receptors. Preliminary research indicates that it may modulate key pathways involved in cellular processes:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
  • Receptor Binding: It could bind to specific receptors, influencing signal transduction processes.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance:

  • A related compound demonstrated significant cytotoxicity against colon carcinoma cell lines with an IC50 value of 6.2 μM .
  • Another study indicated that derivatives showed promising activity against breast cancer cells with IC50 values ranging from 27.3 to 43.4 μM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Similar compounds have exhibited broad-spectrum antibacterial activity .
  • The presence of the chlorobenzo[b]thiophene moiety may enhance interaction with bacterial membranes.

Case Study 1: Anticancer Evaluation

A series of derivatives based on the core structure were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that modifications in the substituents significantly affected potency:

Compound Cell Line IC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF7 (Breast)43.4

The study concluded that specific structural modifications could enhance anticancer efficacy.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were tested against common pathogenic bacteria. The results showed varying degrees of inhibition:

Compound Bacterial Strain Zone of Inhibition (mm)
Compound DStaphylococcus aureus15
Compound EEscherichia coli12

These findings suggest that the compound has potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Trioxotetrahydropyrimidine Derivatives
  • Compound 23 (): A tetrahydropyrimidine carboxylate with a 3,4-difluorophenyl substituent and methoxymethyl group. However, the absence of a benzo[b]thiophene ester limits direct functional comparisons .
Benzo[b]thiophene Carboxylates
  • Example 62 (): A pyrazolo[3,4-d]pyrimidine linked to 5-methylthiophen-2-yl via an ethyl group. Though distinct in core structure, its benzo[b]thiophene carboxylate moiety shares synthetic parallels with the target compound. The reported melting point (227–230°C) and mass spectral data (M⁺+1 = 560.2) provide benchmarks for physicochemical comparisons .
  • Compound 14c (): A thiophene-oxathiolane hybrid with a trimethoxyphenyl group. Its IR absorption at 1713 cm⁻¹ (C=O) aligns with the ester carbonyl stretch expected in the target compound .

Physicochemical and Spectroscopic Properties

Property Target Compound (Theoretical) Example 62 () Compound 14c ()
Molecular Weight ~480–500 g/mol (estimated) 560.2 g/mol 366.46 g/mol
Melting Point Not reported 227–230°C 160–162°C
IR (C=O stretch) ~1700–1720 cm⁻¹ Not reported 1713 cm⁻¹
Solubility Likely low in polar solvents Crystallized in ethanol Ethanol-soluble

Critical Analysis of Evidence Limitations

  • Gaps in Data : Direct crystallographic (e.g., SHELX-refined) or pharmacological data for the target compound are absent in the provided evidence.
  • Structural Variability : Compared analogues differ in substituents (e.g., fluorine vs. chlorine, methoxy vs. methyl), complicating extrapolation of properties.

Q & A

Basic: What are the standard synthetic protocols for this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Condensation reactions for core heterocycle formation (e.g., tetrahydropyrimidinone and benzo[b]thiophene moieties).
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for intermediates .
  • Temperature control : Maintain 60–80°C to prevent side reactions during cyclization .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via TLC (Rf analysis) .

Basic: Which analytical techniques confirm the compound’s structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., crystallographic data with R factor <0.06) .

Basic: How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to pH gradients (2–12), elevated temperatures (40–80°C), and UV light .
  • HPLC monitoring : Track degradation products over time using C18 columns and UV-Vis detection .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Cross-validation : Use X-ray crystallography as a structural benchmark .
  • Isotopic labeling : 15N/13C labeling clarifies ambiguous proton environments in crowded NMR spectra .
  • DFT calculations : Compare computed chemical shifts (Gaussian09/B3LYP) with experimental data .

Advanced: How to design experiments to assess bioactivity while minimizing variability?

Methodological Answer:

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) with triplicate measurements and positive/negative controls .
  • Randomized block designs : Assign treatments randomly to mitigate batch effects (e.g., split-plot designs for biological replicates) .
  • Dose-response curves : IC50/EC50 calculations via nonlinear regression (e.g., GraphPad Prism) .

Advanced: What strategies optimize bioactivity through structural modifications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically replace substituents (e.g., methyl → halogen) and test potency .
  • Computational docking : AutoDock Vina predicts binding modes to guide functional group placement .
  • Metabolic stability : Introduce electron-withdrawing groups to reduce CYP450-mediated degradation .

Advanced: How to investigate interaction mechanisms with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Fluorescence quenching assays : Monitor tryptophan residues in target proteins upon ligand binding .
  • Kinetic studies : Measure kcat/KM changes to identify competitive vs. non-competitive inhibition .

Advanced: What methods optimize purity for in vivo studies?

Methodological Answer:

  • Preparative HPLC : Use gradient elution (acetonitrile/water + 0.1% TFA) to isolate >99% pure fractions .
  • Countercurrent chromatography : Reduces solvent impurities in polar intermediates .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or hydrates .

Basic: How do functional groups influence the compound’s reactivity?

Methodological Answer:

  • Ester groups : Susceptible to hydrolysis under basic conditions; stabilize via steric hindrance (e.g., bulky substituents) .
  • Chlorobenzo[b]thiophene : Enhances electrophilicity for nucleophilic aromatic substitution .
  • Trioxotetrahydropyrimidinone : Participates in keto-enol tautomerism, affecting hydrogen-bonding interactions .

Advanced: How to employ computational modeling to predict physicochemical properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation dynamics in water/octanol to predict logP .
  • ADMET prediction : Use SwissADME or QikProp to estimate bioavailability and toxicity .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction planning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.